

Stability of Lansoprazole in different pH and temperature conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lansoprazole*

Cat. No.: *B1674482*

[Get Quote](#)

Lansoprazole Stability Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of **Lansoprazole** under different pH and temperature conditions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **Lansoprazole**?

A1: **Lansoprazole** should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[\[1\]](#)[\[2\]](#)

Q2: What are the primary factors that cause **Lansoprazole** degradation?

A2: **Lansoprazole** is highly susceptible to degradation in acidic environments.[\[1\]](#)[\[3\]](#) It also degrades under basic, neutral hydrolytic, and oxidative conditions.[\[1\]](#)[\[4\]](#) The rate of degradation in aqueous solutions increases as the pH decreases.[\[5\]](#)[\[6\]](#)

Q3: Is **Lansoprazole** sensitive to light and heat?

A3: **Lansoprazole** is generally considered stable under photolytic (light) and thermal (heat) stress conditions.[\[4\]](#)[\[7\]](#) However, protection from light during storage is still recommended.[\[1\]](#)[\[2\]](#)

Q4: What are the common degradation products of **lansoprazole**?

A4: Under various stress conditions, **lansoprazole** can degrade into several products, including **lansoprazole** sulfone and **lansoprazole** sulfide.^[1] In acidic conditions, degradation is rapid and can lead to the formation of various benzimidazole derivatives.^{[1][8]} A major degradation pathway involves the scission of the sulfoxide bridge.^[9]

Q5: How does temperature affect the stability of **lansoprazole** suspensions?

A5: The stability of extemporaneously prepared **lansoprazole** suspensions is significantly affected by temperature. For instance, a 3 mg/mL suspension in 8.4% sodium bicarbonate is stable for about 48 hours at room temperature (20°C–22°C) and for up to 7 days when refrigerated (3°C–4°C).^{[10][11][12]} Another study reported stability for eight hours at 22°C and for 14 days at 4°C.^[13]

Troubleshooting Guides

Issue 1: Unexpectedly low assay values or the appearance of unknown peaks in HPLC analysis.

- Potential Cause 1: Acidic Environment. **Lansoprazole** is extremely labile in acidic conditions. The use of acidic solvents, buffers, or glassware that has not been properly neutralized can lead to rapid degradation.^[1]
 - Solution: Ensure all solutions and diluents are neutral or slightly basic. Use a diluent with a pH on the basic side for sample preparations.^[1] Check the pH of your mobile phase and adjust if necessary.
- Potential Cause 2: Oxidative Stress. The presence of oxidizing agents, even in trace amounts, can degrade **lansoprazole**.
 - Solution: Avoid using solvents or reagents that may contain peroxides. If oxidative degradation is suspected, prepare fresh solutions and consider degassing solvents.^[1]
- Potential Cause 3: Improper Storage. Exposure to moisture and light, even for short periods, can contribute to degradation.

- Solution: Always store **Lansoprazole** in tightly sealed, light-resistant containers at the recommended temperature.[\[1\]](#)[\[2\]](#) Prepare solutions fresh for each experiment whenever possible.

Issue 2: Inconsistent results between experimental batches.

- Potential Cause 1: Variation in Solvent Purity. Different batches of solvents can have varying levels of acidic impurities or peroxides.
 - Solution: Use high-purity, HPLC-grade solvents from a reliable supplier. Note the lot number of the solvents used for each experiment to track potential sources of variability.
- Potential Cause 2: Differences in Sample Handling. Minor variations in the time samples are left at room temperature or exposed to light can lead to inconsistencies.
 - Solution: Standardize sample preparation procedures. Minimize the time samples are exposed to ambient conditions before analysis.

Data on Lansoprazole Stability

Table 1: Stability of **Lansoprazole** under Forced Degradation Conditions

Stress Condition	Reagents and Conditions	Observation	Reference
Acid Hydrolysis	0.1N HCl at 60°C	Significant degradation	[1] [3]
Base Hydrolysis	0.1N NaOH at 60°C	Degradation observed	[1] [3]
Neutral Hydrolysis	Water at elevated temperature	Degradation observed	[4] [7]
Oxidative Degradation	3-6% H ₂ O ₂ at room temperature	Degradation observed	[1] [14]
Thermal Degradation	Dry heat at 105°C	Generally stable	[1] [4]
Photolytic Degradation	Exposure to UV light	Generally stable	[4] [7]

Table 2: Stability of Extemporaneously Prepared **Lansoprazole** Suspensions (3 mg/mL in 8.4% Sodium Bicarbonate)

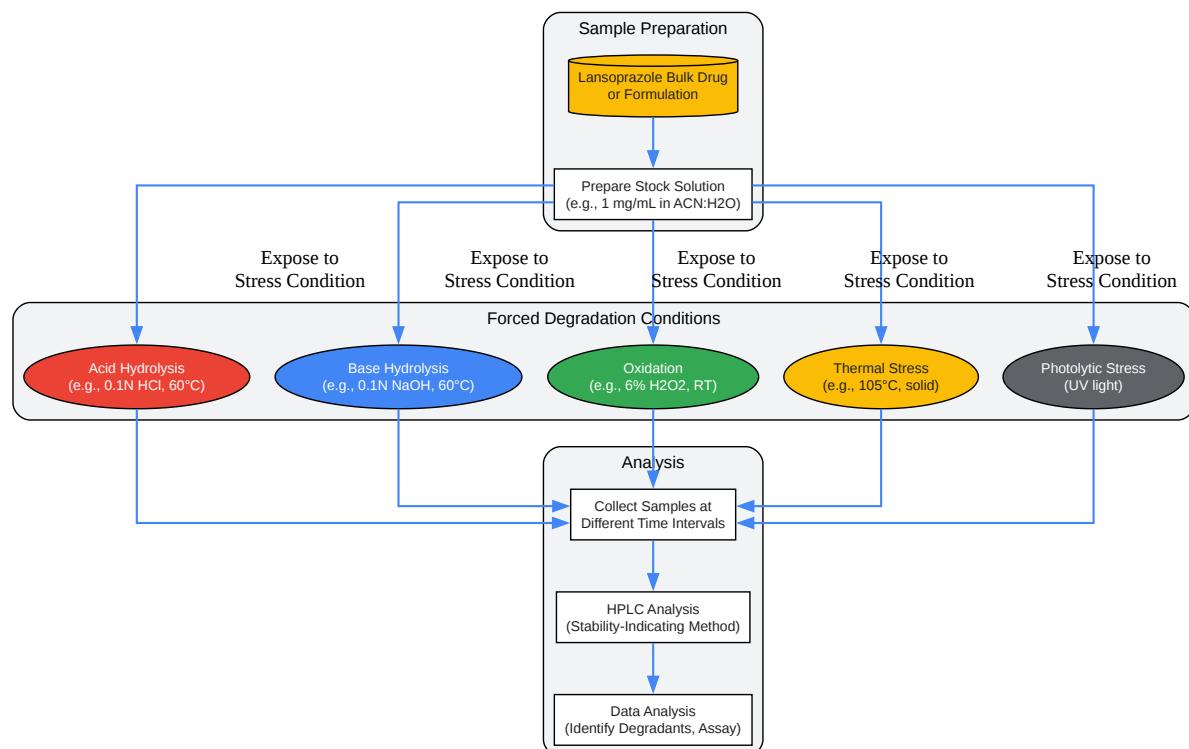
Storage Temperature	Stability (Time to reach <90% of initial concentration)	Reference
Room Temperature (20°C–22°C)	48 hours	[10][11][12]
Room Temperature (22°C)	8 hours	[13][15]
Refrigerated (3°C–4°C)	7 days	[10][11]
Refrigerated (4°C)	14 days	[13][15]

Experimental Protocols

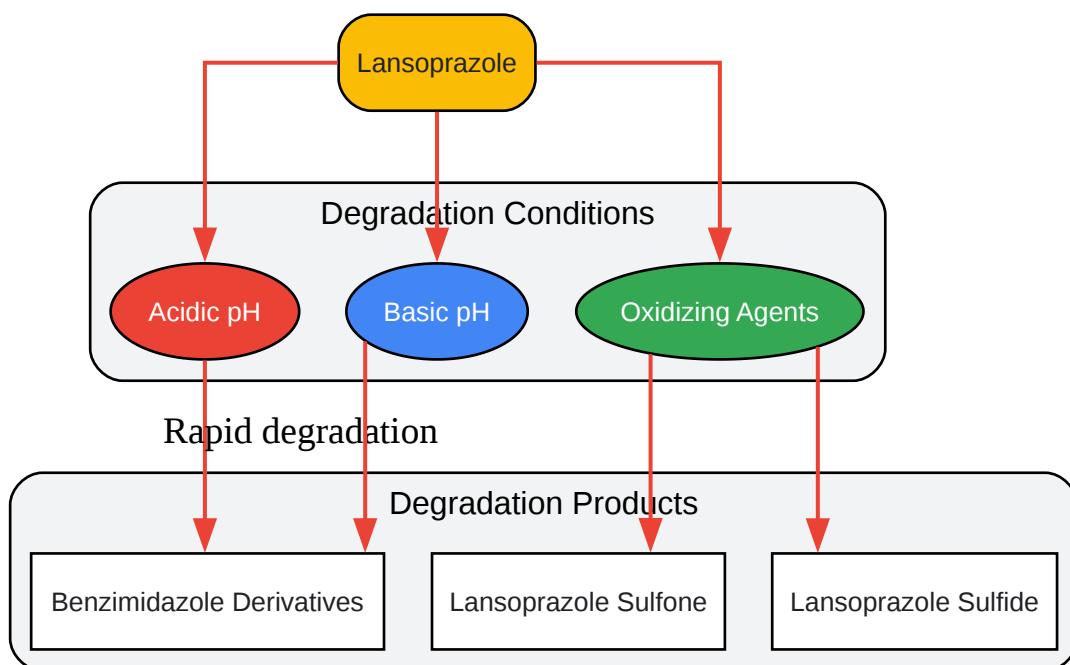
1. Forced Degradation Study of **Lansoprazole**

This protocol outlines the conditions for intentionally degrading **Lansoprazole** to study its stability profile, as per ICH guidelines.

- Objective: To identify potential degradation products and pathways of **Lansoprazole** under various stress conditions.
- Procedure:
 - Preparation of Stock Solution: Prepare a stock solution of **Lansoprazole** (e.g., 1 mg/mL) in a suitable solvent mixture such as acetonitrile and water (1:1 v/v).[14]
 - Acid Hydrolysis: Dilute the stock solution with 0.1N hydrochloric acid and incubate at 60°C.[3] Collect samples at different time intervals.
 - Base Hydrolysis: Dilute the stock solution with 0.1N sodium hydroxide and incubate at 60°C.[3] Collect samples at different time intervals.
 - Neutral Hydrolysis: Dilute the stock solution with water and reflux at an elevated temperature. Collect samples at various time points.


- Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) and keep it at room temperature.[1] Collect samples at different intervals.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for several hours).[1] Dissolve the stressed sample in the diluent for analysis.
- Photolytic Degradation: Expose the drug solution to UV light.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

2. Stability-Indicating HPLC Method for **Lansoprazole**


This protocol provides a general framework for an HPLC method to separate **Lansoprazole** from its degradation products.

- Chromatographic Conditions:
 - Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
 - Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][7]
 - Flow Rate: Approximately 1.0 mL/min.[1]
 - Detection Wavelength: 285 nm.[1]
 - Column Temperature: 40°C.[1]
- Sample Preparation:
 - Standard Solution: Prepare a stock solution of **Lansoprazole** reference standard and dilute to the desired concentration (e.g., 40 µg/mL).
 - Sample Solution: Accurately weigh and dissolve the **Lansoprazole** sample in the diluent to achieve a similar concentration as the standard solution. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study of **Lansoprazole**.

[Click to download full resolution via product page](#)

Caption: Simplified degradation pathways of **Lansoprazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. gps.mylwebhub.com [gps.mylwebhub.com]
- 3. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 4. Forced degradation studies of lansoprazole using LC-ESI HRMS and ¹H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. spu.edu.sy [spu.edu.sy]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of extemporaneously prepared lansoprazole suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Stability of Extemporaneously Prepared Lansoprazole Suspension at Two " by Jordan T. Morrison, Ralph A. Lugo et al. [dc.etsu.edu]
- 13. Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Stability of lansoprazole in different pH and temperature conditions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674482#stability-of-lansoprazole-in-different-ph-and-temperature-conditions\]](https://www.benchchem.com/product/b1674482#stability-of-lansoprazole-in-different-ph-and-temperature-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com